1-(4-methoxyphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Description
The compound 1-(4-methoxyphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group and a benzodiazol-2-yl moiety linked via a phenoxyethyl chain bearing an allyl (prop-2-en-1-yl) group. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., benzimidazole/pyrrolidinone hybrids) have demonstrated diverse biological activities, including antimicrobial and antioxidant effects .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[2-(2-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-3-8-21-9-4-7-12-27(21)35-18-17-31-26-11-6-5-10-25(26)30-29(31)22-19-28(33)32(20-22)23-13-15-24(34-2)16-14-23/h3-7,9-16,22H,1,8,17-20H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXIJBBJIKGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Benzodiazole Core: This can be achieved by the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Pyrrolidin-2-one Moiety: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidin-2-one precursor, often through nucleophilic substitution or condensation reactions.
Attachment of the 4-Methoxyphenyl Group: This can be done via a Friedel-Crafts alkylation or acylation reaction.
Incorporation of the Prop-2-en-1-yl Group: This step typically involves the use of allyl halides or allyl alcohols in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three structurally related analogs, highlighting key structural and functional differences:
Key Observations:
Substituent Effects on Bioactivity :
- The allyl group in the target compound and Analog 2 may confer reactivity toward thiol groups in biological targets, similar to natural allyl derivatives in essential oils .
- Analog 1’s piperidinyl group could enhance blood-brain barrier penetration due to its basicity, a feature absent in the target compound .
Pharmacokinetic Implications :
- The 4-methoxyphenyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility. Analog 2’s additional methoxy group may exacerbate this issue .
Research Findings and Gaps
- Synthesis Challenges: None of the evidence directly addresses the synthesis of the target compound. However, Analog 1 was synthesized via cyclization reactions (yield 60–65%), suggesting similar routes might apply .
Biological Activity
The compound 1-(4-methoxyphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C28H30N2O3
- Molecular Weight : 446.55 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents and catalysts. One common method includes the Knoevenagel condensation followed by cyclization reactions to form the benzodiazole and pyrrolidine rings. The detailed synthetic pathway often requires optimization for yield and purity.
Anticancer Properties
Recent studies have indicated that derivatives of similar structural frameworks exhibit promising anticancer activities. For instance, compounds with similar pyrazoline or benzodiazole moieties have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 3.96 to 4.38 μM .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 3.96 |
| Compound B | HepG2 | 4.38 |
| Target Compound | MCF-7 | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against various bacterial strains, showing varying degrees of activity. For example, certain derivatives have demonstrated significant antibacterial effects with minimum inhibitory concentrations (MIC) in the low micromolar range.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair; inhibition can lead to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Some related compounds increase oxidative stress within cells, leading to cell death.
Case Studies
Several case studies have been conducted to explore the biological activities of similar compounds:
-
Study on Anticancer Activity :
- Researchers synthesized a series of benzodiazole derivatives and tested them against various cancer cell lines.
- Results indicated that modifications in substituents significantly affected cytotoxicity, suggesting structure-activity relationships (SAR) that could be leveraged for drug development.
-
Antimicrobial Evaluation :
- A study evaluated a library of phenoxybenzodiazole derivatives against Gram-positive and Gram-negative bacteria.
- The results highlighted specific derivatives with promising antibacterial activity, warranting further investigation into their mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
